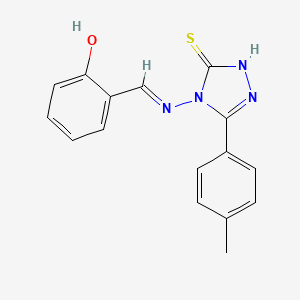

2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Description

- 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic molecule with intriguing properties.

- Its structure combines a phenol group (hydroxyl-bearing aromatic ring) with a 1,2,4-triazole ring system, which contains a sulfur atom (mercapto group) and a nitrogen atom (imino group).

- This compound has attracted attention due to its diverse applications in various fields.

Properties

Molecular Formula |

C16H14N4OS |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H14N4OS/c1-11-6-8-12(9-7-11)15-18-19-16(22)20(15)17-10-13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,19,22)/b17-10+ |

InChI Key |

JKFQQKYUOPATSW-LICLKQGHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

- Synthesis of this compound involves several steps. One approach starts with cyanuric chloride, which reacts sequentially with nucleophiles (C-O, C-N, and C-S bonds) to form the triazine ring .

- Industrial production methods may vary, but they typically involve efficient and scalable routes to achieve high yields.

Chemical Reactions Analysis

Reactivity: 2-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various reactions

Common Reagents: Alkali metal hydroxides, acids, and various nucleophiles.

Major Products: These depend on reaction conditions, but derivatives with altered functional groups are common.

Scientific Research Applications

Chemistry: Used as a building block for designing new compounds.

Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

Medicine: Some derivatives show promise as antitumor agents.

Industry: Employed in photostabilizers and herbicides.

Mechanism of Action

- The exact mechanism isn’t fully elucidated, but it likely involves interactions with cellular targets (e.g., enzymes, receptors).

- Further research is needed to understand its precise mode of action.

Comparison with Similar Compounds

Uniqueness: Its combination of phenol, triazole, and mercapto groups sets it apart.

Similar Compounds: Other 1,3,5-triazines, such as hexamethylmelamine (HMM), 2-amino-4-morpholino-s-triazine, and related derivatives, share structural features and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.